Methyl 2-(3,4-dihydronaphthalen-1-yl)acetate
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Overview
Description
Methyl 2-(3,4-dihydronaphthalen-1-yl)acetate is an organic compound with the molecular formula C13H14O2 It is a derivative of dihydronaphthalene, a bicyclic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,4-dihydronaphthalen-1-yl)acetate typically involves the reaction of 3,4-dihydronaphthalene with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran (THF). The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,4-dihydronaphthalen-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, or other substituted derivatives.
Scientific Research Applications
Methyl 2-(3,4-dihydronaphthalen-1-yl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3,4-dihydronaphthalen-1-yl)acetate in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, derivatives of dihydronaphthalene have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(naphthalen-2-yl)acetate
- 2-Methyl-3,4-dihydronaphthalene
- 3,4-Dihydronaphthalen-1(2H)-one
Uniqueness
Methyl 2-(3,4-dihydronaphthalen-1-yl)acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dihydronaphthalene core makes it a valuable scaffold for the development of new therapeutic agents and materials.
Properties
CAS No. |
4735-55-1 |
---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
methyl 2-(3,4-dihydronaphthalen-1-yl)acetate |
InChI |
InChI=1S/C13H14O2/c1-15-13(14)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-3,5,7-8H,4,6,9H2,1H3 |
InChI Key |
RNSZARJWQZOFIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CCCC2=CC=CC=C21 |
Origin of Product |
United States |
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